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Compound of Interest

2-Amino-3-cyano-4,5-di(fur-2-
Compound Name:
yl)furan

Cat. No.: B1269427

Disclaimer: As of December 2025, comprehensive crystal structure data for 2-Amino-3-cyano-
4,5-di(fur-2-yl)furan is not publicly available in crystallographic databases or peer-reviewed
literature. This guide therefore presents a detailed analysis of a closely related and structurally
significant analog, 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile, for
which crystallographic data has been published. The methodologies and data presentation
herein serve as a robust template for the analysis of the target compound once its crystals are
obtained and studied.

This technical whitepaper provides an in-depth look at the crystal structure of the furan
derivative, 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. It is intended for
researchers, scientists, and professionals in drug development who are engaged in the study
of heterocyclic compounds and their solid-state properties. This document outlines the
experimental protocols for crystal structure determination and presents the crystallographic
data in a clear, tabular format for ease of comparison and interpretation.

Crystallographic Data Summary

The crystal structure of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile was
determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space
group P1 with two independent molecules in the asymmetric unit. A summary of the key
crystallographic data and refinement parameters is provided in Table 1.
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Table 1: Crystal Data and Structure Refinement for 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-
2-ylidene)malononitrile.
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Parameter Value
Empirical Formula C21H13NsO
Formula Weight 323.34 g/mol
Temperature 123 K
Wavelength (Mo Ka) 0.71073 A
Crystal System Triclinic
Space Group P1

Unit Cell Dimensions

a 9.2308(3) A
b 12.5991(4) A
C 14.3043(4) A
a 89.954(2)°

B 89.052(2)°

y 79.233(2)°
Volume 1634.07(9) As
Z (molecules per unit cell) 4

Calculated Density 1.314 Mg/m3
Absorption Coefficient 0.08 mm~1
Data Collection & Refinement

Reflections Collected Not Specified
Independent Reflections Not Specified
Goodness-of-fit on F2 Not Specified
Final R indices [I>2a()] R =0.045

R indices (all data) wR =0.119
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Experimental Protocols

The determination of the crystal structure of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-
ylidene)malononitrile involved several key stages, from synthesis and crystallization to X-ray
diffraction data collection and structure refinement.

Synthesis and Crystallization

The title compound was synthesized and purified. Single crystals suitable for X-ray diffraction
were obtained by recrystallization from a 1:1 mixture of dichloromethane and acetone. The
slow evaporation of the solvent at room temperature yielded colorless crystals.

X-ray Data Collection

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. The diffraction
data were collected at a temperature of 123 K using Mo Ka radiation (A = 0.71073 A). A multi-
scan absorption correction was applied to the collected data.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares
on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in
geometrically calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the crystal
structure analysis.
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Crystal Structure Analysis Workflow
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Molecular and Crystal Packing Structure

The asymmetric unit of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile
contains two independent molecules with similar conformations. The furan rings in both
molecules are essentially planar. The dihedral angles between the furan ring and the two
attached phenyl rings are a key conformational feature. In the crystal, the molecules are linked
by weak C—H---1t and C—H-:-N interactions, which contribute to the stability of the crystal
packing.

The logical relationship for the synthesis of a 2-amino-3-cyanofuran, which is the core of the
originally requested compound, can be visualized as follows. This is a generalized pathway.

Base Catalyst

(e.g., Piperidine)

Click to download full resolution via product page

Generalized Synthesis of 2-Amino-3-cyanofurans

This guide provides a comprehensive overview of the crystal structure analysis of a relevant
analog to 2-Amino-3-cyano-4,5-di(fur-2-yl)furan. The presented data and methodologies
offer a valuable resource for researchers working on the synthesis and characterization of
novel furan-based compounds for various applications, including drug discovery and materials

science.

« To cite this document: BenchChem. [Crystal Structure Analysis of a 2-Amino-3-cyanofuran
Analog: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269427#crystal-structure-analysis-of-2-amino-3-
cyano-4-5-di-fur-2-yl-furan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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